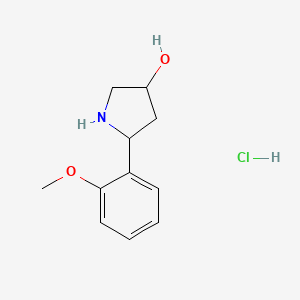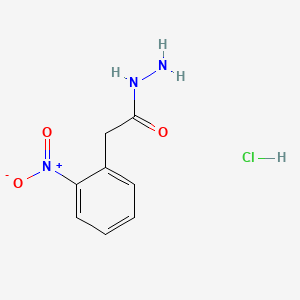
2-(2-Nitrophenyl)acetohydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrophenyl)acetohydrazide hydrochloride is an organic compound with the molecular formula C8H9N3O3. It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 2-nitrophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Nitrophenyl)acetohydrazide hydrochloride can be synthesized through the reaction of acetohydrazide with 2-nitrobenzaldehyde. The reaction typically involves the use of a solvent such as ethanol and a catalyst like acetic acid. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Nitrophenyl)acetohydrazide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding hydrazones.
Substitution: The acetohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Aminophenylacetohydrazide
Reduction: Corresponding hydrazones
Substitution: Various substituted acetohydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitrophenyl)acetohydrazide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazones and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metals.
Medicine: Studied for its potential therapeutic applications, including anticholinesterase activity which may be relevant in the treatment of Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of 2-(2-Nitrophenyl)acetohydrazide hydrochloride involves its interaction with various molecular targets. The compound can form hydrazones through nucleophilic addition reactions with carbonyl compounds. This interaction is facilitated by the presence of the hydrazide group, which acts as a nucleophile. The resulting hydrazones can further undergo various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitrophenylhydrazine hydrochloride
- 2-Nitrophenylacetic acid
- 2-Nitrobenzaldehyde
Uniqueness
2-(2-Nitrophenyl)acetohydrazide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. Unlike other similar compounds, it possesses both a nitro group and an acetohydrazide moiety, allowing it to participate in a wider range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and other scientific research applications .
Eigenschaften
Molekularformel |
C8H10ClN3O3 |
|---|---|
Molekulargewicht |
231.63 g/mol |
IUPAC-Name |
2-(2-nitrophenyl)acetohydrazide;hydrochloride |
InChI |
InChI=1S/C8H9N3O3.ClH/c9-10-8(12)5-6-3-1-2-4-7(6)11(13)14;/h1-4H,5,9H2,(H,10,12);1H |
InChI-Schlüssel |
VYCIOHIBVXIDOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)NN)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




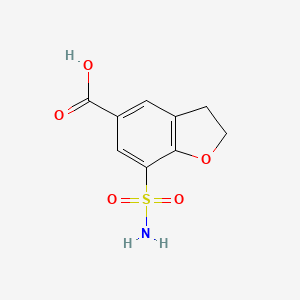
![3,3-Difluorospiro[3.4]octane-1-carboxylic acid](/img/structure/B13452441.png)

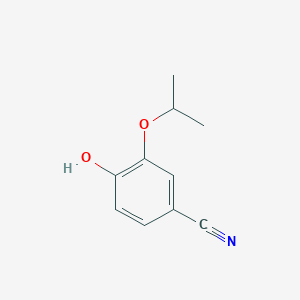


![3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13452481.png)
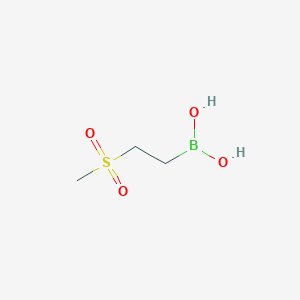
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
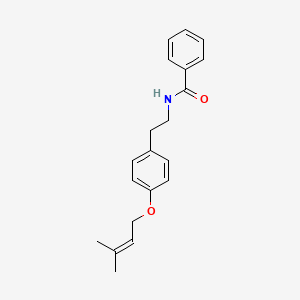
![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
